molecular formula C4H6I2O2 B1396688 (E)-2,3-Diiodobut-2-ene-1,4-diol CAS No. 62994-00-7

(E)-2,3-Diiodobut-2-ene-1,4-diol

Cat. No. B1396688
CAS RN: 62994-00-7
M. Wt: 339.9 g/mol
InChI Key: WWMZIRRYCABFJV-UHFFFAOYSA-N
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Description

(E)-2,3-Diiodobut-2-ene-1,4-diol, commonly referred to as DIBED, is an organic compound with a unique structure and a variety of applications. It has been used in the synthesis of pharmaceuticals, in the manufacturing of polymers, and as a reagent in organic synthesis. In addition, it has been studied for its potential use as a fuel additive and its ability to act as an antioxidant. This article will discuss the synthesis method of DIBED, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Chemical Synthesis

(E)-2,3-Diiodobut-2-ene-1,4-diol has potential applications in chemical synthesis. A study discussed the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol and further coupling with Grignard reagents to yield (2Z)-2-iodo allylic alcohols (Taber et al., 2008). This synthesis pathway highlights the potential of diiodobutenes in organic synthesis, particularly in the formation of allylic alcohols.

Microbial Production of Diols

Diols, such as (E)-2,3-Diiodobut-2-ene-1,4-diol, are important in microbial production processes. A review on the microbial production of diols mentions the biotechnological production of diols like 2,3-butanediol (2,3-BDO) from renewable materials (Zeng & Sabra, 2011). While not directly about (E)-2,3-Diiodobut-2-ene-1,4-diol, this research indicates the broader context of diol production in biotechnology.

Synthesis of 2,3-Dihydrothiophenes

A study on copper-catalyzed tandem S-alkylation and S-alkenylation of sodium sulfide using 1,4-diiodobut-1-enes demonstrates the synthesis of various substituted 2,3-dihydrothiophenes (Liao et al., 2013). This research suggests potential applications of (E)-2,3-Diiodobut-2-ene-1,4-diol in the synthesis of sulfur-containing organic compounds.

Asymmetric Synthesis

The compound has been referenced in the context of asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a related diol, has found use as a reagent in the asymmetric synthesis of organoboronates (Berg et al., 2012). This indicates the potential of (E)-2,3-Diiodobut-2-ene-1,4-diol in similar synthetic applications.

properties

IUPAC Name

2,3-diiodobut-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMZIRRYCABFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CO)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,3-Diiodobut-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Mustafa, MA Abid - Tetrahedron Letters, 2022 - Elsevier
Anthracenes and their heteroatom derivatives are of high interest in recent years because of their unique properties for biological, photophysical, and photochemical applications. …
Number of citations: 3 www.sciencedirect.com
MA Al-Jumaili, S Woodward - The Journal of Organic Chemistry, 2018 - ACS Publications
7-R-Anthra[2,3-b]thiophene derivatives (1, R = H, Me, i-Pr, or MeO) are prepared in three steps (in average overall yield >50%) starting from (E)-4-RC 6 H 4 CH 2 (HOCH 2 )C═CI(CH 2 …
Number of citations: 10 pubs.acs.org
MA Al-Jumaili, MA Abid - … Adnan, A Review: Methodologies Study to the … - papers.ssrn.com
Anthracenes and its heteroatom derivatives have got high interest by many of research groups in the last years because of their unique properties such as biological properties, …
Number of citations: 0 papers.ssrn.com
JM Timonen, PA Turhanen - ACS omega, 2019 - ACS Publications
We investigated the usefulness of the dried Dowex H + /NaI approach for the selective di-iodination of alkynes. The Dowex H + /NaI approach selectively produces only (E)-di-iodinated …
Number of citations: 3 pubs.acs.org
D Resch, CH Lee, SY Tan, L Luo… - European Journal of …, 2015 - Wiley Online Library
A wide range of nucleophiles have induced the elimination of iodine from (E)‐diiodoalkenes to form alkynes under surprisingly mild conditions. The iodide anion is particularly efficient, …
S Fatemi - 2015 - era.library.ualberta.ca
Direct condensation between a carboxylic acid and amine must overcome the initial formation of a thermodynamically stable and unreactive carboxylate-ammonium salt, providing the …
Number of citations: 2 era.library.ualberta.ca
RM Al-Zoubi - 2011 - era.library.ualberta.ca
Although the thermal direct formation of amide bonds has been known since 1858, the mechanism of the reaction remains poorly understood and is still a major scientific issue. …
Number of citations: 1 era.library.ualberta.ca

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